Cas no 1262408-00-3 (3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine)

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with chlorine substituents at the 3- and 4-positions. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its dichlorinated scaffold enhances reactivity, facilitating selective functionalization for further derivatization. The compound exhibits high purity and stability under standard storage conditions, making it suitable for research and industrial applications. Its well-defined chemical properties ensure consistent performance in synthetic pathways, contributing to its utility in medicinal chemistry and material science.
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine structure
1262408-00-3 structure
Product Name:3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
CAS No:1262408-00-3
MF:C5H2Cl2N4
MW:189.002177715302
CID:3166725
PubChem ID:76847025
Update Time:2025-11-06

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • BPA52271
    • SCHEMBL1128452
    • MAC40800
    • 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
    • 1262408-00-3
    • Inchi: 1S/C5H2Cl2N4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11)
    • InChI Key: JRCNRZSBSWQTRJ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=NC2=NN1)Cl

Computed Properties

  • Exact Mass: 187.9656515Da
  • Monoisotopic Mass: 187.9656515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.5Ų

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM274015-1g
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1262408-00-3 97%
1g
$422 2021-08-18
Chemenu
CM274015-1g
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1262408-00-3 97%
1g
$593 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636975-500mg
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1262408-00-3 98%
500mg
¥4882.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636975-1g
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1262408-00-3 98%
1g
¥5863.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636975-2.5g
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
1262408-00-3 98%
2.5g
¥13739.00 2024-08-09

Additional information on 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1262408-00-3): A Comprehensive Overview

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1262408-00-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of two chlorine atoms at the 3 and 4 positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is C5H2Cl2N4, with a molecular weight of 189.00 g/mol. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed couplings, which are pivotal in drug discovery and development. Researchers often utilize this compound as a building block for designing kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases.

One of the most searched questions related to 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is its role in kinase inhibitor synthesis. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is associated with numerous diseases. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often employed to develop potent and selective kinase inhibitors. This compound's versatility makes it a hot topic in drug discovery forums and pharmaceutical research.

In addition to its pharmaceutical applications, 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is also explored in agrochemical research. Its structural motifs are found in herbicides and pesticides, where they contribute to the development of more efficient and environmentally friendly solutions. The demand for sustainable agrochemicals has increased, and this compound's potential in this field aligns with global trends toward greener chemistry.

The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the chlorination of 1H-pyrazolo[3,4-d]pyrimidine derivatives. Researchers are continually optimizing synthetic routes to improve yield and purity, addressing common challenges such as regioselectivity and byproduct formation. Recent advancements in flow chemistry and catalytic processes have further enhanced the efficiency of its production.

From a market perspective, the demand for 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is driven by its applications in pharmaceutical intermediates and agrochemicals. The compound is commercially available from several suppliers, with purity grades ranging from 95% to 98%. Pricing trends indicate steady growth, reflecting its importance in research and industrial applications.

Safety and handling of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine require standard laboratory precautions. While it is not classified as highly hazardous, proper personal protective equipment (PPE) should be used to minimize exposure. Storage recommendations include keeping the compound in a cool, dry place, away from incompatible substances.

In conclusion, 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1262408-00-3) is a versatile and valuable compound in both pharmaceutical and agrochemical industries. Its role in kinase inhibitor development and sustainable agrochemicals makes it a subject of ongoing research and commercial interest. As scientific advancements continue, this compound is likely to remain a key player in the field of heterocyclic chemistry.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent